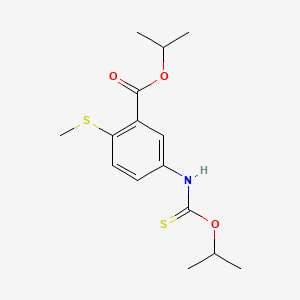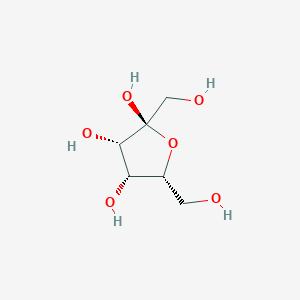
alpha-D-tagatofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-tagatofuranose: is a monosaccharide, specifically a furanose form of D-tagatose. It is a rare sugar with the molecular formula C6H12O6 and is known for its sweet taste and potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-D-tagatofuranose can be synthesized from D-galactose through isomerization. The process involves the use of l-arabinose isomerase, which catalyzes the conversion of D-galactose to D-tagatose. This enzymatic method is preferred due to its efficiency and fewer by-products compared to chemical methods .
Industrial Production Methods: Industrial production of this compound typically involves the biotransformation of D-galactose using l-arabinose isomerase. The enzyme is immobilized to increase the conversion rate and stability. The reaction conditions are optimized to achieve high yields, and the product is purified through crystallization .
Chemical Reactions Analysis
Types of Reactions: Alpha-D-tagatofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like nitric acid can be used to oxidize this compound to produce corresponding acids.
Reduction: Sodium borohydride is often used to reduce this compound to its corresponding alcohol.
Substitution: Halogenation reactions can be carried out using halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as its alcohols, acids, and halogenated compounds .
Scientific Research Applications
Alpha-D-tagatofuranose has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other optically active compounds.
Biology: It serves as a substrate in enzymatic studies and metabolic research.
Medicine: Due to its low-calorie content, it is explored as a potential sweetener for diabetic patients.
Industry: It is used as an additive in food, cosmetics, and pharmaceuticals.
Mechanism of Action
The mechanism of action of alpha-D-tagatofuranose involves its interaction with specific enzymes and metabolic pathways. For instance, in the presence of l-arabinose isomerase, it is converted from D-galactose. This conversion involves the rearrangement of the carbonyl and hydroxyl groups, resulting in the formation of this compound .
Comparison with Similar Compounds
D-tagatose: A ketohexose isomer of D-galactose, similar in structure but differs in its cyclic form.
D-galactose: The precursor for the synthesis of alpha-D-tagatofuranose.
D-fructose: Another ketohexose with similar sweetness properties.
Uniqueness: this compound is unique due to its specific furanose form and its potential health benefits as a low-calorie sweetener. Its ability to be synthesized enzymatically from D-galactose also sets it apart from other similar compounds .
Properties
CAS No. |
36441-92-6 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5+,6+/m1/s1 |
InChI Key |
RFSUNEUAIZKAJO-VANKVMQKSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@@](O1)(CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





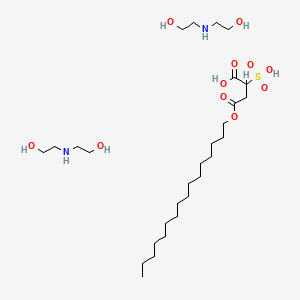

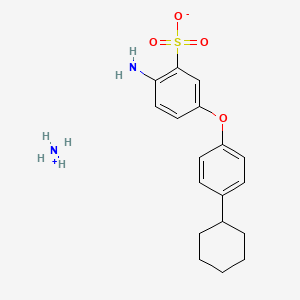
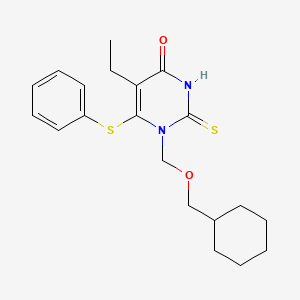





![2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol]](/img/structure/B12690208.png)
